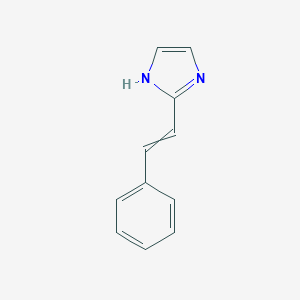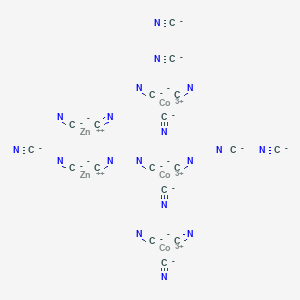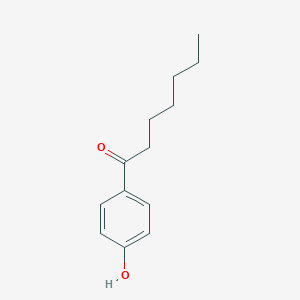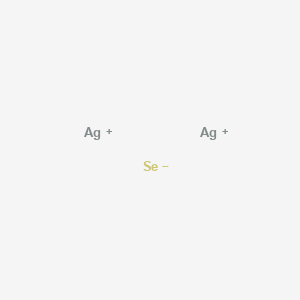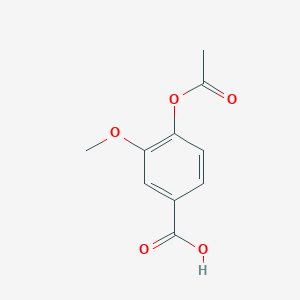
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is a semi-synthetic derivative of chlorophyll, which is the green pigment found in plants responsible for photosynthesis. This compound is water-soluble and is commonly used in various applications, including as a food additive and in alternative medicine. It is known for its vibrant green color and its ability to bind to certain environmental mutagens, making it a compound of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is typically synthesized from natural chlorophyll through a series of chemical reactions. The process involves the removal of the magnesium ion from the chlorophyll molecule, followed by the introduction of a copper ion. This transformation is achieved through the following steps:
Demetallation: The magnesium ion is removed from the chlorophyll molecule using acid treatment.
Copperation: The resulting compound is then treated with a copper salt solution to introduce the copper ion.
Industrial Production Methods
Industrial production of chlorophyllin b involves the extraction of chlorophyll from plant materials, followed by the chemical modification steps mentioned above. The process is optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The copper ion in chlorophyllin b can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like zinc chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metal-chlorophyllin complexes and oxidized derivatives, which have different properties and applications.
Wissenschaftliche Forschungsanwendungen
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is studied for its role in photosynthesis and its interaction with other biomolecules.
Medicine: It has potential therapeutic applications, including its use as an antioxidant and in photodynamic therapy for cancer treatment.
Industry: this compound is used as a natural colorant in food and cosmetics, and as a biocompatible material in biomedical devices.
Wirkmechanismus
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron exerts its effects through several mechanisms:
Binding to Mutagens: It binds to environmental mutagens, reducing their bioavailability and preventing DNA damage.
Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative stress.
Photodynamic Therapy: In the presence of light, chlorophyllin b generates reactive oxygen species that can kill cancer cells.
Vergleich Mit ähnlichen Verbindungen
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:
Chlorophyll a: The primary pigment in plants, less soluble in water.
Chlorophyll b: Similar to chlorophyll a but with a different absorption spectrum.
Pheophytin: A derivative of chlorophyll without the central metal ion.
Chlorophyllin a: Another semi-synthetic derivative with different metal ions.
This compound stands out due to its specific applications in medicine and industry, particularly in photodynamic therapy and as a natural colorant.
Eigenschaften
CAS-Nummer |
13962-39-5 |
|---|---|
Molekularformel |
C34H32MgN4O7 |
Molekulargewicht |
632.9 g/mol |
IUPAC-Name |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
InChI-Schlüssel |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Isomerische SMILES |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Kanonische SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Synonyme |
CHLOROPHYLLINB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


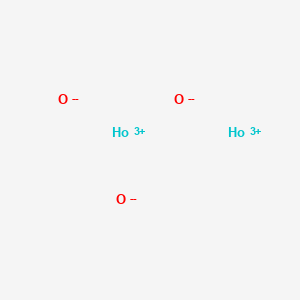

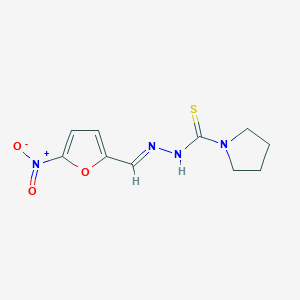
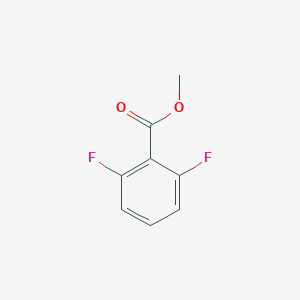
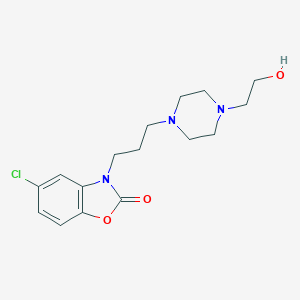
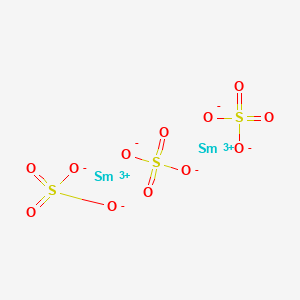
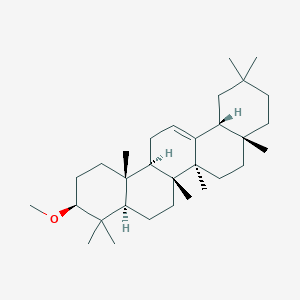
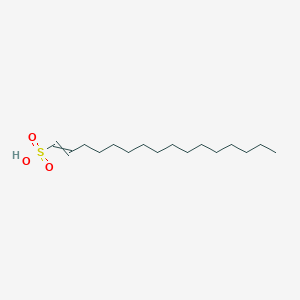
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
